REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[C:7]([C:10]1[CH:11]=[C:12]([CH:37]=[CH:38][C:39]=1[OH:40])[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:36])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[NH:28][CH:29]=[C:30]([C:32]([F:35])([F:34])[F:33])[N:31]=2)=[CH:23][CH:22]=1)(=[O:9])[NH2:8].CI>CN(C)C=O>[C:7]([C:10]1[CH:11]=[C:12]([CH:37]=[CH:38][C:39]=1[OH:40])[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:36])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[N:28]([CH3:1])[CH:29]=[C:30]([C:32]([F:35])([F:34])[F:33])[N:31]=2)=[CH:25][CH:26]=1)(=[O:9])[NH2:8].[C:7]([C:10]1[CH:11]=[C:12]([CH:37]=[CH:38][C:39]=1[OH:40])[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:36])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[N:31]([CH3:1])[C:30]([C:32]([F:35])([F:34])[F:33])=[CH:29][N:28]=2)=[CH:25][CH:26]=1)(=[O:9])[NH2:8] |f:0.1|
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Name
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|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
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1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2NC=C(N2)C(F)(F)F)O)C=CC1O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture is then stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
obtained
|
Type
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CUSTOM
|
Details
|
the solvent is removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel with a solvent mixture of chloroform/methanol/ammonia (700:50:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C=C(N2)C(F)(F)F)C)O)C=CC1O
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C(=CN2)C(F)(F)F)C)O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |